

Technical Guide: NMR Characterization of 2,6-Dimethyl-3-fluorobenzyl Alcohol

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Compound of Interest

Compound Name: *2,6-Dimethyl-3-fluorobenzyl alcohol*

Cat. No.: *B14018754*

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Abstract

This guide provides a comprehensive structural analysis of **2,6-Dimethyl-3-fluorobenzyl alcohol** (CAS: N/A for specific isomer, analogous to CAS 773868-67-0 derivatives), focusing on

H and

C NMR chemical shifts.^[1] Unlike its symmetric isomer (2,6-dimethyl-4-fluorobenzyl alcohol), the 3-fluoro substitution breaks the molecular symmetry, resulting in distinct chemical environments for the methyl groups and aromatic protons. This document details the predicted chemical shifts, scalar coupling constants (

-values), and experimental protocols required for unambiguous structural verification.

Structural Analysis & Spin System

Before interpreting the spectra, it is critical to map the spin system. The presence of the Fluorine-19 nucleus

, 100% abundance) introduces significant splitting patterns (

and

) that serve as diagnostic fingerprints.

Numbering Scheme

- Position 1: Benzylic Carbon (attached to -CH₂-)

OH)

- Position 2: Quaternary Carbon (attached to -C-)

)

- Position 3: Quaternary Carbon (attached to -C-)

- Position 4: Aromatic Methine (CH)

- Position 5: Aromatic Methine (CH)

- Position 6: Quaternary Carbon (attached to -C-)

)

Symmetry & Electronic Effects

- Asymmetry: The molecule is asymmetric. The methyl group at C2 is ortho to the fluorine, while the methyl at C6 is para to the fluorine. This results in two distinct methyl signals in both proton and carbon spectra.

- Fluorine Effect:

- Inductive Withdrawal (-I): Deshields C3 (ipso) and protons at C4 (ortho).

- Resonance Donation (+R): Shields C4 (ortho) and C6 (para) relative to benzene, though the inductive effect dominates at the ipso position.[\[2\]](#)

H NMR Spectral Data (Predicted)

Solvent: CDCl₃

| Frequency: 400-500 MHz | Reference: TMS (0.00 ppm)

The proton spectrum is characterized by two distinct methyl singlets (one potentially split by F) and an AB spin system for the aromatic protons, further split by fluorine.[\[2\]](#)

Proton Assignment	Shift (ppm)	Multiplicity	Integration	Coupling Constants (in Hz)	Notes
-OH (Hydroxyl)	1.60 – 2.00	br s	1H	N/A	Concentration/Solvent dependent.
Ar-CH (Ortho to F)	2.25 – 2.30	d	3H		Ortho to F. Long-range coupling often observed.
(C2)					
Ar-CH (Para to F)	2.35 – 2.40	s	3H	-	Para to F. Usually a singlet.

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(C6)

Ar-

CHngcontent-

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4.70 – 4.75

s

2H

-

Deshielded
by aromatic
ring and
oxygen.

====

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-O

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Ortho to F.
Pseudo-triplet
appearance
common.

Ar-H (H4)

6.85 – 6.95

dd

1H

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,

Ar-H (H5)

7.00 – 7.10

dd

1H

,

Meta to F.

Expert Insight: The Methyl Anomaly

In standard 2,6-dimethyl derivatives, the methyls are equivalent. Here, the C2-Methyl is spatially adjacent to the fluorine atom. You must look for a doublet (or broadened singlet) for the C2-Me due to through-space or long-range

) coupling with

F. The C6-Me will appear as a sharp singlet.

C NMR Spectral Data (Predicted)

Solvent: CDCl₃

| Frequency: 100-125 MHz

The carbon spectrum is definitive due to the large C-F coupling constants.

Carbon Assignment	Shift (<code>ngcontent-ng-c3932382896="" _ngghost-ng-c1874552323="" class="inline ng-star-inserted"></code> , ppm)	Multiplicity	Coupling (Hz)	Interpretation
Ar-CH (C6-Me)	19.5	s (or d)		Para to F. Minimal coupling.
Ar-CH <code>ngcontent-ng-c3932382896="" _ngghost-ng-c1874552323="" class="inline ng-star-inserted"></code> (C2-Me)	11.5 – 12.5	d		Ortho to F. Distinct doublet.
Benzylic CH	58.0 – 60.0	s (or d)		Broadened by long-range coupling.
C4 (Aromatic CH)	114.0 – 116.0	d		Ortho to F. Shielded by resonance.
C2 (Quaternary)	124.0 – 126.0	d	<code>ngcontent-ng-c3932382896="" _ngghost-ng-c1874552323="" class="inline ng-star-inserted"></code>	Ortho to F.

C5 (Aromatic CH)	128.0 – 129.0	d	Meta to F.
C1 (Quaternary)	136.0 – 138.0	d	IpsO to CH OH.
C6 (Quaternary)	138.0 – 140.0	d	Para to F.
C3 (Quaternary)	158.0 – 162.0	d	Diagnostic Peak. IpsO to F.

Experimental Protocol & Workflow

Sample Preparation

To ensure high-resolution data and prevent line broadening from aggregation:

- Solvent Choice: Use CDCl₃ (99.8% D) + 0.03% TMS for routine analysis. Use DMSO-*d*₆ if the hydroxyl proton exchange needs to be slowed to observe H-bonding or CH-OH coupling.

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-OH coupling.

- Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. High concentration can lead to viscosity broadening.^[2]
- Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (crucial for clean baselines).^[2]

Acquisition Parameters^[1]

- Relaxation Delay (D1): Set to

seconds for

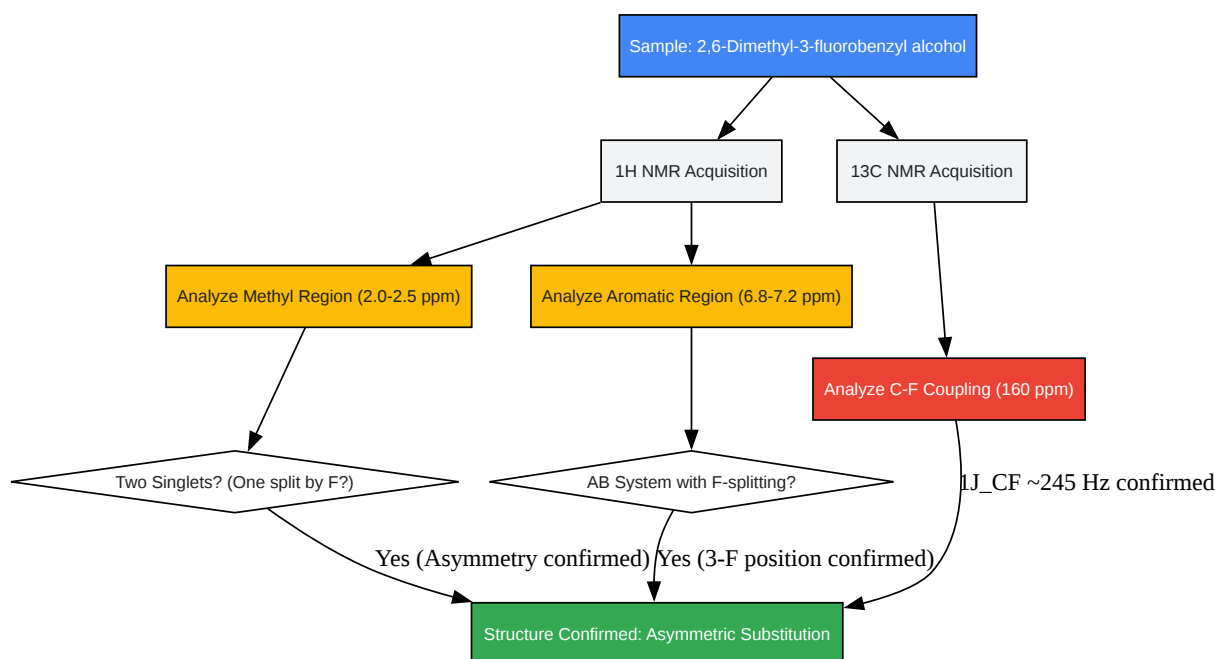
C experiments to allow relaxation of quaternary carbons (C1, C2, C3, C6).

- Spectral Width: Ensure the ngcontent-ng-c3932382896="" _ngghost-ng-c1874552323="" class="inline ng-star-inserted">

C window covers 0–180 ppm to capture the deshielded C-F doublet.

Structural Logic Diagram

The following diagram illustrates the logical flow for assigning the structure based on the data above.



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Caption: Analytical workflow for confirming the asymmetric 2,6-dimethyl-3-fluoro substitution pattern.

References

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